Elloramycin B -

Elloramycin B

Catalog Number: EVT-1580776
CAS Number:
Molecular Formula: C30H32O15
Molecular Weight: 632.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elloramycin B is a natural product found in Streptomyces olivaceus with data available.
Source

Elloramycin B is primarily sourced from Streptomyces olivaceus, a soil-dwelling bacterium known for its ability to produce various bioactive compounds, including antibiotics. The strain Tü 2353 of Streptomyces olivaceus has been specifically studied for its elloramycin production capabilities, highlighting the genetic and biochemical mechanisms involved in its synthesis .

Classification

Elloramycin B is classified as an anthracycline antibiotic. This classification is based on its structural features, which include a tetracyclic ring system typical of anthracyclines, along with various sugar moieties that enhance its bioactivity. Its chemical structure contributes to its classification as a secondary metabolite with significant pharmacological potential .

Synthesis Analysis

Methods

The biosynthesis of elloramycin B involves several key steps, primarily initiated by the assembly of a decaketide chain through polyketide synthase activity. The process includes:

  1. Formation of the Decaketide: Initial condensation reactions lead to the formation of a decaketide that serves as the backbone for further modifications.
  2. Tailoring Reactions: Post-polyketide modifications, including hydroxylation and methylation, are facilitated by specific enzymes encoded within the biosynthetic gene cluster .
  3. Glycosylation: The addition of sugar moieties is catalyzed by glycosyltransferases, which are crucial for the final structure and function of elloramycin B .

Technical Details

The purification of elloramycin B typically involves extraction from fermentation broths followed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). For instance, HPLC analysis can effectively separate elloramycin B from other metabolites based on their retention times under specific solvent conditions .

Molecular Structure Analysis

Structure

Elloramycin B possesses a complex molecular structure characterized by:

  • A tetracyclic core typical of anthracyclines.
  • Multiple hydroxyl groups and sugar moieties attached at various positions.

The exact molecular formula for elloramycin B is C32H36O15C_{32}H_{36}O_{15}, reflecting its rich functional group composition that contributes to its biological activity .

Data

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the structural details of elloramycin B. Key spectral data includes chemical shifts corresponding to specific hydrogen environments within the molecule, confirming the presence and arrangement of functional groups .

Chemical Reactions Analysis

Reactions

Elloramycin B undergoes several chemical transformations during its biosynthesis and modification:

  1. Hydrolysis: Under acidic conditions, elloramycin B can be hydrolyzed to yield various derivatives such as elloramycinone.
  2. Methylation: Methylation reactions can occur at hydroxyl groups, influencing solubility and biological activity .
  3. Oxidation: Specific oxidation processes lead to the formation of functional groups that enhance antitumor activity.

Technical Details

The reactions are typically performed under controlled laboratory conditions using reagents like sulfuric acid or hydrochloric acid to facilitate hydrolysis or methylation processes .

Mechanism of Action

Process

Elloramycin B exerts its antitumor effects primarily through:

  • Intercalation into DNA: The compound binds to DNA, disrupting replication and transcription processes.
  • Inhibition of Topoisomerases: It interferes with topoisomerase II activity, leading to DNA strand breaks and cell death.

Data

Studies have shown that elloramycin B's mechanism involves forming stable complexes with DNA, which can be quantitatively analyzed through various biochemical assays .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Elloramycin B typically appears as a yellowish powder.
  • Solubility: It is soluble in organic solvents like methanol and chloroform but exhibits limited solubility in water.

Chemical Properties

  • Melting Point: The melting point is not precisely defined but is generally observed in the range typical for similar compounds.
  • Stability: Elloramycin B is stable under acidic conditions but may degrade under extreme pH or temperature variations.

Relevant physicochemical data include spectral characteristics obtained from NMR and mass spectrometry analyses, confirming the identity and purity of the compound .

Applications

Scientific Uses

Elloramycin B has significant applications in:

  • Cancer Research: Due to its potent antitumor properties, it is studied extensively for potential therapeutic applications against various cancers.
  • Biosynthetic Studies: It serves as a model compound for understanding polyketide biosynthesis and enzyme functions in microbial systems.
  • Combinatorial Chemistry: Researchers explore hybrid analogs derived from elloramycin B to enhance efficacy and reduce toxicity in cancer treatments .
Biosynthesis Pathways and Enzymatic Mechanisms

Polyketide Backbone Assembly via Type II PKS

Elloramycin B, an anthracycline-type antitumor compound, originates from a decaketide backbone synthesized by a type II polyketide synthase (PKS) system in Streptomyces olivaceus Tü2353. This system employs discrete, iteratively acting enzymes rather than modular megaenzymes. The minimal PKS comprises three core components:

  • Ketosynthase α (KSα, ElmJ): Catalyzes decarboxylative Claisen condensation of malonyl-CoA extender units.
  • Chain-length factor (CLF, ElmI): Determines the polyketide chain length (20 carbons for Elloramycin).
  • Acyl carrier protein (ACP, ElmH): Binds growing polyketide intermediates via a phosphopantetheine arm [1] [6].

The initial product is a reactive poly-β-keto thioester tethered to ElmH. Cyclization and aromatization involve auxiliary enzymes:

  • Cyclases (ElmK, ElmG): Catalyze regiospecific aldol condensations to form the tetracyclic tetracenomycin scaffold.
  • Aromatase (ElmL): Drives dehydration to establish aromatic rings [1] [4].This yields 8-demethyl-tetracenomycin C (8-DMTC), the aglycone of Elloramycin B [1] [6].

Table 1: Core Type II PKS Enzymes for Elloramycin Aglycone Synthesis

GeneProteinFunction
elmHACPCarrier for polyketide intermediates
elmICLFDetermines 20-carbon chain length
elmJKSαDecarboxylative condensation of malonyl-CoA
elmKCyclaseFirst-ring cyclization
elmGCyclaseSecond-ring cyclization
elmLAromataseDehydrative aromatization of cyclized rings

Deoxysugar Biosynthesis and Activation

The L-rhamnose moiety of Elloramycin B is synthesized and activated in a locus separate from the PKS gene cluster, a rarity in actinomycete secondary metabolism. Four enzymes convert glucose-1-phosphate to dTDP-L-rhamnose:

  • RhaA (dTDP-glucose synthase): Catalyzes dTDP-glucose formation.
  • RhaB (dTDP-glucose 4,6-dehydratase): Generates dTDP-4-keto-6-deoxyglucose.
  • RhaC (dTDP-4-keto-6-deoxyglucose 3,5-epimerase): Epimerizes C3 and C5 positions.
  • RhaD (dTDP-4-keto-L-rhamnose reductase): Reduces the C4 carbonyl to yield dTDP-L-rhamnose [1] [6].

Genetic evidence confirms this pathway’s essentiality:

  • Inactivation of rhaB abolishes Elloramycin B production, leading to 8-DMTC accumulation.
  • Co-expression of the aglycone cluster (elm) with the rhamnose cluster (rhaA-D) in Streptomyces lividans restores Elloramycin B synthesis [1] [6].

Table 2: Enzymes for dTDP-L-Rhamnose Biosynthesis

GeneEnzymeReaction Catalyzed
rhaAGlucose-1-phosphate thymidylyltransferaseGlucose-1-P → dTDP-glucose
rhaBdTDP-glucose 4,6-dehydratasedTDP-glucose → dTDP-4-keto-6-deoxyglucose
rhaCdTDP-4-keto-6-deoxyglucose 3,5-epimerasedTDP-4-keto-6-deoxyglucose → dTDP-4-keto-L-rhamnose
rhaDdTDP-4-keto-L-rhamnose reductasedTDP-4-keto-L-rhamnose → dTDP-L-rhamnose

Glycosyltransferase-Catalyzed Sugar Transfer Mechanisms

The glycosyltransferase ElmGT attaches dTDP-L-rhamnose to 8-DMTC at the C8 hydroxyl group. ElmGT exhibits remarkable substrate flexibility, enabling combinatorial biosynthesis:

  • Natural substrate: Transfers L-rhamnose to form Elloramycin.
  • Alternative sugars: Accepts >11 dNDP-sugars, including D-olivose, L-digitoxose, D-boivinose, and even disaccharides (e.g., L-diolivosyl) [3] [5].

Structural determinants of sugar promiscuity were identified via site-directed mutagenesis:

  • Residues Leu309 and Asn312 in the α/β/α motif of the sugar-binding pocket modulate specificity.
  • Mutations at these positions enhance or diminish transfer of specific sugars (e.g., L309M increases D-boivinose transfer 1.5-fold) [3].ElmGT adopts a GT-B fold, with two Rossmann-like domains forming a catalytic cleft. The C-terminal domain binds dNDP-sugars via π-stacking and hydrogen bonding, while the N-terminal domain positions 8-DMTC for nucleophilic attack at C1 of the sugar, yielding β-glycosidic linkage (inverting mechanism) [5] [9].

Table 3: Sugar Donor Specificity of Wild-Type ElmGT

dNDP-Sugar DonorTransferred SugarRelative Efficiency
dTDP-L-RhamnoseL-Rhamnose100% (native)
dTDP-D-OlivoseD-Olivose75%
dTDP-L-DigitoxoseL-Digitoxose60%
dTDP-D-BoivinoseD-Boivinose45%
dTDP-L-DiolivosylL-Diolivosyl disaccharide30%

Post-PKS Modification Enzymology

Final maturation of Elloramycin B involves O-methylation at three positions: the C12 hydroxyl of the aglycone and the 2′-OH/4′-OH of L-rhamnose. Three S-adenosylmethionine (SAM)-dependent methyltransferases (MTases) catalyze these steps:

  • ElmMI (C12 MTase): Methylates the tetracyclic core.
  • ElmMII (2′-O-MTase): Modifies the rhamnose moiety.
  • ElmMIII (4′-O-MTase): Completes permethylation of the sugar [1] [8].

Gene inactivation studies confirm sequential action:

  • ΔelmMI accumulates 12-desmethyl-elloramycin, retaining unmethylated aglycone.
  • ΔelmMII or ΔelmMIII yield mono- or di-desmethyl rhamnose derivatives [8].The MTases exhibit strict regioselectivity, with methylation occurring after glycosylation. This order ensures optimal substrate recognition, as aglycone methylation precedes sugar modifications [1] [8].

Table 4: Methyltransferases in Elloramycin B Maturation

GeneEnzymeTarget SiteProduct After Inactivation
elmMIC12 aglycone MTaseAglycone C12-OH12-Desmethyl-elloramycin
elmMII2′-O-MTaseRhamnose C2′-OH2′-Desmethyl-elloramycin
elmMIII4′-O-MTaseRhamnose C4′-OH4′-Desmethyl-elloramycin

Properties

Product Name

Elloramycin B

IUPAC Name

methyl (6aR,7S,10aR)-6a,7,10a,12-tetrahydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-8-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate

Molecular Formula

C30H32O15

Molecular Weight

632.6 g/mol

InChI

InChI=1S/C30H32O15/c1-10-17-12(8-14(18(10)27(37)43-6)45-28-21(33)23(42-5)22(41-4)11(2)44-28)7-13-19(20(17)32)26(36)29(38)16(31)9-15(40-3)25(35)30(29,39)24(13)34/h7-9,11,21-23,25,28,32-33,35,38-39H,1-6H3/t11-,21+,22-,23-,25+,28-,29+,30+/m0/s1

InChI Key

VHGYYGLXAJDRCY-SSBHUJAJSA-N

Synonyms

elloramycin
elloramycin B
elloramycin C
elloramycin D
elloramycin E
elloramycin F

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)O)O)OC)OC

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)[C@@]5(C(=O)C=C([C@H]([C@@]5(C4=O)O)O)OC)O)O)OC)OC

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